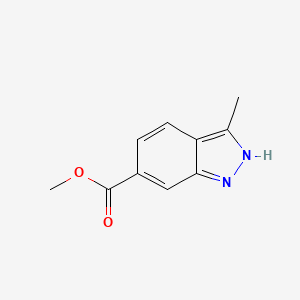

methyl 3-methyl-2H-indazole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14-2)5-9(8)12-11-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSQUXIPHAGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 3-Methyl-2H-indazole-6-carboxylate: A Technical Guide for Advanced Research

A Note on Chemical Identity: This guide focuses on the synthesis, characterization, and application of methyl 3-methyl-2H-indazole-6-carboxylate. It is important to note that the specific CAS number 885271-73-0, as provided in the topic query, does not resolve to a publicly indexed chemical entity corresponding to this name. This guide has been constructed based on established synthetic routes to the 2H-indazole scaffold and data from closely related, structurally verified analogs. The information herein is intended to serve as an expert resource for researchers navigating the synthesis and application of this class of compounds.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics. Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Notably, the indazole core is a key feature in several FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib, highlighting its clinical significance.[1]

This guide provides a detailed exploration of this compound, a specific derivative with significant potential in drug discovery programs. We will delve into its structural features, outlining the critical distinction between the 1H and 2H tautomers, and present a comprehensive overview of its synthesis, analytical characterization, and applications, with a particular focus on the rationale behind the methodological choices.

Structural Features and Physicochemical Properties

The defining characteristic of the indazole ring is the existence of two principal tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2] However, the 2H-isomer is of significant interest in drug design, as the altered position of the nitrogen-bound substituent can profoundly impact the molecule's three-dimensional conformation and its interactions with biological targets.[3]

Caption: Tautomeric forms of the 3-methyl-indazole-6-carboxylate core.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |

| Molecular Weight | 190.20 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Predicted based on analogs |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Predicted based on analogs |

| XLogP3 | 1.7 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Synthesis and Mechanistic Considerations

The synthesis of 2H-indazoles often presents a regioselectivity challenge due to the thermodynamic preference for the 1H isomer. However, several strategies have been developed to favor the formation of the 2H scaffold. A plausible and efficient route to this compound involves a multi-step sequence starting from a substituted benzaldehyde.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol:

Step 1: Synthesis of 3-Methyl-1H-indazole-6-carboxylic acid

A robust method for the synthesis of the parent acid involves the reaction of 2-fluoro-4-methoxyacetophenone with hydrazine, followed by demethylation and subsequent functional group manipulations.

-

Hydrazine Cyclization: A solution of 2-fluoro-4-methoxyacetophenone (1 equivalent) in hydrazine (excess) is heated at reflux for 48 hours. The reaction mixture is then cooled, poured into water, and extracted with ethyl acetate. The crude product, 6-methoxy-3-methyl-1H-indazole, is isolated after concentration.

-

Demethylation: The 6-methoxy-3-methyl-1H-indazole (1 equivalent) is dissolved in dichloromethane and cooled to 0°C. A solution of boron tribromide (1 M in CH₂Cl₂) is added, and the reaction is stirred to afford 3-methyl-1H-indazol-6-ol.

-

Triflation and Carboxylation: The hydroxyl group is converted to a triflate, which then undergoes a palladium-catalyzed carboxylation in the presence of carbon monoxide and methanol to yield methyl 3-methyl-1H-indazole-6-carboxylate.

-

Hydrolysis: The ester is hydrolyzed to 3-methyl-1H-indazole-6-carboxylic acid using a base such as potassium carbonate in a methanol/water mixture.

Step 2: N-Methylation and Esterification

The final steps involve the methylation of the indazole nitrogen and esterification of the carboxylic acid. It is at the N-alkylation stage that control over the 1H versus 2H isomer is critical. While methylation of the 1H-indazole often yields a mixture of N1 and N2 alkylated products, specific reaction conditions can favor the desired 2H isomer.[3]

-

Esterification: The 3-methyl-1H-indazole-6-carboxylic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for 22 hours. After cooling and neutralization, the product, methyl 3-methyl-1H-indazole-6-carboxylate, is extracted.

-

N-Methylation: The N-methylation of the indazole ester can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The ratio of 1H to 2H isomers is highly dependent on the solvent, base, and temperature. Aprotic polar solvents like DMF often favor N2 alkylation.[3] The two isomers can typically be separated by silica gel chromatography.[3]

Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on closely related analogs.[2]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.0 (s, 1H, H5), 7.9-7.7 (d, 1H, H7), 7.6-7.4 (d, 1H, H4), 4.2-4.0 (s, 3H, N-CH₃), 3.9-3.7 (s, 3H, O-CH₃), 2.7-2.5 (s, 3H, C3-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166-164 (C=O), 145-143 (C3), 142-140 (C7a), 128-126 (C6), 125-123 (C5), 122-120 (C4), 118-116 (C7), 110-108 (C3a), 53-51 (O-CH₃), 40-38 (N-CH₃), 15-13 (C3-CH₃). |

| IR (KBr, cm⁻¹) | ν: ~2950 (C-H), ~1720 (C=O, ester), ~1620, 1480 (C=C, aromatic), ~1250 (C-O). |

| Mass Spec. (ESI+) | m/z: 191.08 [M+H]⁺, 213.06 [M+Na]⁺. |

Applications in Drug Discovery and Research

The 3-methyl-2H-indazole-6-carboxylate scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The indazole core is a known bioisostere for indole, and its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology.

Caption: Mechanism of action for indazole-based kinase inhibitors.

Derivatives of the indazole-6-carboxylate core have shown promise as:

-

FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. Indazole-based compounds have been developed as potent and selective inhibitors of FGFRs.

-

VEGFR Inhibitors: Vascular endothelial growth factor receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels that supply tumors. Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFR.[1]

-

Anti-inflammatory Agents: The indazole scaffold is present in compounds with anti-inflammatory activity, potentially through the inhibition of inflammatory signaling pathways.

The specific substitution pattern of this compound provides multiple points for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The ester at the 6-position can be readily converted to an amide, providing a diverse range of potential interactions with biological targets.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold for modern drug discovery. While the 2H-indazole isomer can be more challenging to synthesize regioselectively than its 1H counterpart, targeted synthetic strategies can provide access to this important class of molecules. Its utility as a versatile intermediate for the development of kinase inhibitors and other targeted therapeutics makes it a compound of significant interest for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and biological context is essential for unlocking its full potential in the development of next-generation medicines.

References

-

Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link][3]

-

Sharma, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link][2]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

Mills, A. D., et al. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Journal of Combinatorial Chemistry. Retrieved from [Link]

-

Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link][1]

-

Sharma, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

Sources

methyl 3-methyl-2H-indazole-6-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The indazole structure can be considered a bioisostere of indole, offering a unique arrangement of hydrogen bond donors and acceptors that facilitate potent interactions with biological targets like protein kinases.[6]

Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a crucial pharmacophore found in many potent and selective therapeutic agents.[1][3] Directing synthesis to selectively yield the 2H-isomer is a key challenge and an area of active research, involving strategies like reductive cyclizations and multi-component reactions.[2][7]

This guide provides an in-depth technical overview of the chemical properties of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS No. 1638764-86-9).[8] We will explore its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and its potential applications in the field of drug discovery, providing field-proven insights into its handling and derivatization.

Physicochemical and Structural Properties

The structural attributes of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate define its physical behavior and interaction in chemical and biological systems. The molecule features a rigid, planar 2H-indazole core substituted with a methyl group at the N2 position, a methyl group at the C3 position, and a methyl carboxylate group at the C6 position.

| Property | Value | Source |

| IUPAC Name | methyl 2,3-dimethyl-2H-indazole-6-carboxylate | - |

| CAS Number | 1638764-86-9 | [8] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [8] |

| Molecular Weight | 204.23 g/mol | [8] |

| Appearance | Predicted: White to off-white solid | - |

| Storage | Store in a dry, sealed place at room temperature | [8] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Hydrazone Formation

-

To a solution of 4-methyl-3-nitroacetophenone (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude hydrazone intermediate can be purified by recrystallization or used directly in the next step.

-

Causality: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methylhydrazine, leading to the formation of the hydrazone.

-

Step 2: Reductive Cyclization (Cadogan-Sundberg Type)

-

Dissolve the crude hydrazone intermediate from Step 1 in a suitable solvent such as triethyl phosphite.

-

Heat the mixture to a high temperature (e.g., 150-180 °C) for 8-12 hours. Triethyl phosphite acts as both the solvent and the reducing agent.

-

The phosphite deoxygenates the nitro group to a nitroso group, which is then further reduced to a nitrene intermediate.

-

The nitrene undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to form the 2,3-dimethyl-6-methyl-2H-indazole core.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and purify by column chromatography on silica gel.

-

Causality: This deoxygenative N-N bond-forming cyclization is a classic and effective method for forming the indazole ring from ortho-nitro-imines or related precursors.[7]

-

Step 3: Oxidation and Esterification

-

Suspend the product from Step 2 in an aqueous solution of potassium permanganate (KMnO₄, ~3.0 eq).

-

Heat the mixture to reflux until the purple color disappears, indicating the consumption of permanganate. This process oxidizes the C6-methyl group to a carboxylic acid.

-

Cool the mixture, acidify with HCl, and filter to collect the crude 2,3-dimethyl-2H-indazole-6-carboxylic acid.

-

Dry the crude acid and suspend it in methanol. Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 5-7 hours to perform Fischer esterification.[9]

-

After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the final product, Methyl 2,3-dimethyl-2H-indazole-6-carboxylate, by silica gel column chromatography.

Spectroscopic Analysis (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are predicted for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.[10][11]

¹H NMR Spectroscopy

(Predicted for 400 MHz, CDCl₃)

-

δ 8.10-8.20 (s, 1H): Aromatic proton at C7. Expected to be a singlet or a narrow doublet due to small meta-coupling.

-

δ 7.80-7.90 (d, 1H): Aromatic proton at C5. Expected to be a doublet, coupled to the C4 proton.

-

δ 7.60-7.70 (d, 1H): Aromatic proton at C4. Expected to be a doublet, coupled to the C5 proton.

-

δ 4.15-4.25 (s, 3H): N-methyl protons (N-CH₃). Singlet, typically deshielded in 2H-indazoles compared to 1H-isomers.

-

δ 3.90-4.00 (s, 3H): Ester methyl protons (O-CH₃).

-

δ 2.60-2.70 (s, 3H): C3-methyl protons (C-CH₃).

¹³C NMR Spectroscopy

(Predicted for 100 MHz, CDCl₃)

-

δ ~166 ppm: Ester carbonyl carbon (C=O).

-

δ ~145-150 ppm: Aromatic quaternary carbons of the indazole ring (e.g., C3a, C7a).

-

δ ~120-130 ppm: Aromatic CH carbons (C4, C5, C7).

-

δ ~115-125 ppm: Aromatic quaternary carbon (C6).

-

δ ~52 ppm: Ester methyl carbon (O-CH₃).

-

δ ~40 ppm: N-methyl carbon (N-CH₃).

-

δ ~12 ppm: C3-methyl carbon (C-CH₃).

IR Spectroscopy & Mass Spectrometry

| Technique | Predicted Data |

| IR (Infrared) | ~1720 cm⁻¹: Strong C=O stretch (ester). ~1610, 1480 cm⁻¹: C=C and C=N aromatic ring stretches. ~2950-3050 cm⁻¹: C-H stretches (aromatic and aliphatic). |

| MS (Mass Spec) | m/z 204.09 (M⁺): Molecular ion peak. m/z 189: Loss of a methyl radical (•CH₃). m/z 173: Loss of a methoxy radical (•OCH₃). m/z 145: Loss of the ester group (•COOCH₃). |

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary hubs for chemical modification, making it a versatile scaffold for building a library of analogs in a drug discovery program.

Caption: Key reactivity sites on the Methyl 2,3-dimethyl-2H-indazole-6-carboxylate scaffold.

A. Ester Hydrolysis and Amidation

The methyl ester at the C6 position is a prime site for modification. Basic hydrolysis provides the corresponding carboxylic acid, which is a common strategy to improve aqueous solubility or to serve as a handle for further coupling reactions.

Protocol: Saponification to 2,3-dimethyl-2H-indazole-6-carboxylic acid

-

Dissolve Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

-

The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Trustworthiness: This self-validating protocol is complete when the starting ester spot disappears on TLC and the solid product precipitates upon acidification, confirming the formation of the less organic-soluble carboxylic acid. The resulting acid is a key intermediate for creating amide libraries via standard coupling reagents like HATU or EDC.

-

B. Indazole Ring Functionalization

The indazole ring itself can undergo functionalization. While the pyrazole part of the ring is relatively electron-deficient, the benzene moiety can undergo electrophilic aromatic substitution. C-H activation and functionalization, particularly at the C7 position, is a modern and powerful tool for derivatization.[13][14]

C. Reactivity of the C3-Methyl Group

The methyl group at the C3 position is activated by the adjacent aromatic system and can potentially participate in condensation reactions with aldehydes under acidic or basic conditions to form styryl-type derivatives, further expanding the accessible chemical space.

Conclusions and Future Outlook

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its core 2H-indazole scaffold is a proven pharmacophore, and the strategically placed functional groups offer multiple avenues for synthetic modification. This guide provides a comprehensive overview of its predicted properties and reactivity, offering researchers and drug development professionals a solid foundation for its application. By leveraging the synthetic protocols and derivatization strategies discussed herein, scientists can efficiently incorporate this scaffold into discovery programs targeting a wide array of human diseases.

References

- Wiley-VCH. (2007). Supporting Information for a publication on indazole synthesis.

-

PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]

-

ResearchGate. (2023). C−H functionalization of 2H‐indazoles. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry. Available at: [Link]

-

ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. PMC. Available at: [Link]

- Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.

-

Peruncheralathan, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Organic-Chemistry.org. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

-

ResearchGate. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available at: [Link]

-

Boron Molecular. 6-cyano-2-methyl-2H-indazole-3-carboxylic acid. Boron Molecular Pty Ltd. Available at: [Link]

-

CP Lab Safety. methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

-

Beilstein Journals. (2021). Supporting Information: Regioselective alkylation of a versatile indazole. Beilstein Journals. Available at: [Link]

-

SpectraBase. 2-Methoxy-3-methyl-2H-indazole. Wiley-VCH. Available at: [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2023). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. CAS 1638764-86-9 | methyl 2,3-dimethyl-2H-indazole-6-carboxylate - Synblock [synblock.com]

- 9. prepchem.com [prepchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

methyl 3-methyl-2H-indazole-6-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 3-Methyl-1H-indazole-6-carboxylate

Abstract

This technical guide provides a comprehensive examination of methyl 3-methyl-1H-indazole-6-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous clinically approved drugs.[1][2] This document delves into the nuanced structural aspects of this molecule, including its stable tautomeric form, and presents a detailed, field-proven protocol for its synthesis and purification. We further provide a full spectroscopic characterization workflow, explaining the causality behind the analytical data (¹H NMR, ¹³C NMR, MS, IR) to ensure structural validation. This guide is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on this versatile molecular scaffold.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[2] Among these, the indazole (or benzopyrazole) ring system has emerged as a critical pharmacophore due to its unique structural and electronic properties, which allow it to serve as a bioisosteric replacement for scaffolds like indoles.[3] Indazole derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole motif, highlighting its importance in oncology drug development.[1][2]

The molecule of interest, methyl 3-methyl-1H-indazole-6-carboxylate, incorporates three key features:

-

The Indazole Core : A bicyclic aromatic system conferring rigidity and specific hydrogen bonding capabilities.

-

The 3-Methyl Group : This substitution influences the electronic properties and steric profile of the pyrazole ring.

-

The 6-Carboxylate Group : This ester functional group provides a key handle for further synthetic modification (e.g., amidation) and can modulate physicochemical properties such as solubility and cell permeability.

A crucial aspect of indazole chemistry is annular tautomerism—the equilibrium between the 1H- and 2H-forms. The 1H-indazole tautomer, which possesses a benzenoid structure, is thermodynamically more stable and is the predominant form under most conditions.[2][6] The 2H-indazole tautomer has a less stable ortho-quinoid character.[5] This guide will focus on the synthesis and characterization of the stable methyl 3-methyl-1H-indazole-6-carboxylate (CAS 201286-95-5), while also illustrating the tautomeric relationship.

Caption: Workflow for the synthesis of methyl 3-methyl-1H-indazole-6-carboxylate.

Experimental Protocol: Fischer Esterification

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.

-

Reaction Setup :

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-1H-indazole-6-carboxylic acid (1.0 g, 5.68 mmol). [7] * Add anhydrous methanol (50 mL). The acid may not fully dissolve initially.

-

Slowly and carefully, add concentrated sulfuric acid (0.5 mL) dropwise with stirring. The addition is exothermic.

-

-

Reaction Execution :

-

Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Causality : Refluxing in an excess of methanol ensures the reaction goes to completion by Le Châtelier's principle. The acid catalyst is essential to activate the carbonyl for nucleophilic attack by the weakly nucleophilic methanol.

-

In-Process Check : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Isolation :

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) with stirring to neutralize the sulfuric acid.

-

A precipitate (the product) should form. If not, concentrate the methanol under reduced pressure first.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Dry the crude product under vacuum.

-

-

Purification :

-

The crude solid can be further purified by recrystallization from methanol/water or by silica gel column chromatography.

-

Chromatography Parameters : Use a gradient eluent system, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate. The product will elute as a single major fraction.

-

Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the final product as a white or off-white solid.

-

Spectroscopic Characterization and Structural Validation

Full characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on known spectral information for structurally related indazoles. [8][9][10]

Caption: A logical workflow for the complete spectroscopic characterization of the target molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment. The spectrum is typically recorded in DMSO-d₆ or CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| N1-H | ~13.0 | br s | 1H | - | Broad signal, exchangeable with D₂O. Shift is highly solvent dependent. |

| H7 | ~7.95 | d | 1H | J ≈ 8.5 Hz | Doublet due to coupling with H5. |

| H4 | ~7.85 | s | 1H | - | Appears as a singlet or narrow doublet. |

| H5 | ~7.30 | d | 1H | J ≈ 8.5 Hz | Doublet of doublets if coupled to H4, but often appears as a doublet. |

| Ester -OCH₃ | ~3.90 | s | 3H | - | Sharp singlet characteristic of a methyl ester. |

| C3 -CH₃ | ~2.55 | s | 3H | - | Singlet for the methyl group at the C3 position. |

Note: Data is predicted based on the spectrum for methyl 3-methyl-1H-indazole-6-carboxylate. [8]

¹³C NMR Spectroscopy

¹³C NMR confirms the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Ester) | ~166.5 | Carbonyl carbon, typically downfield. |

| C3 | ~142.0 | Quaternary carbon attached to methyl group. |

| C7a | ~140.0 | Quaternary carbon at the ring junction. |

| C3a | ~128.0 | Quaternary carbon at the ring junction. |

| C6 | ~123.5 | Carbon attached to the ester group. |

| C5 | ~121.0 | Aromatic CH. |

| C4 | ~120.0 | Aromatic CH. |

| C7 | ~110.0 | Aromatic CH. |

| Ester -OCH₃ | ~52.0 | Methyl carbon of the ester. |

| C3 -CH₃ | ~11.5 | Methyl carbon at C3. |

Note: Shifts are estimates based on data for similar indazole structures. [11][12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Method : Electrospray Ionization (ESI-MS) is typically used.

-

Expected Molecular Ion : [M+H]⁺ = 191.08 m/z.

-

Key Fragmentation :

-

Loss of a methoxy radical (•OCH₃) from the molecular ion to give a fragment at m/z ≈ 160.

-

Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z ≈ 131.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch : A broad absorption band around 3100-3300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic) : Sharp peaks around 2950-3100 cm⁻¹.

-

C=O Stretch (Ester) : A strong, sharp absorption band around 1710-1730 cm⁻¹. [13]* C=C / C=N Stretch (Aromatic Ring) : Multiple absorptions in the 1450-1620 cm⁻¹ region.

Applications in Drug Discovery

Methyl 3-methyl-1H-indazole-6-carboxylate is not merely a chemical curiosity; it is a valuable building block for the synthesis of more complex drug candidates. [14][15]The ester at the C6 position is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides via coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents at this position. Given the established role of indazoles as kinase inhibitors, this scaffold is a prime candidate for developing novel therapeutics targeting protein kinases implicated in cancer and inflammatory diseases. [1][16]

Conclusion

This guide has provided a detailed technical overview of methyl 3-methyl-1H-indazole-6-carboxylate, from its fundamental molecular structure to its synthesis and comprehensive characterization. By explaining the causality behind the chosen synthetic and analytical methods, we have presented a robust and reproducible framework for working with this important heterocyclic compound. The versatility of the indazole scaffold, combined with the synthetic accessibility of derivatives from this key intermediate, ensures its continued relevance in the pursuit of novel therapeutics.

References

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

Journalgrid. (2026). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Thieme. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Retrieved from [Link]

-

ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

-

Beilstein Journals. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

-

Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-indazole - Optional[13C NMR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Retrieved from [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. 201286-96-6|3-Methyl-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester(201286-95-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of indazole derivatives

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Indazole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and capacity for critical hydrogen bonding interactions have cemented its role in the design of numerous therapeutic agents, including the FDA-approved drugs Pazopanib, Axitinib, and Granisetron.[2][3] This guide provides an in-depth exploration of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern the molecule's behavior, its key physicochemical parameters relevant to drug discovery, and the principal strategies for its chemical functionalization. This document is structured to serve as a practical reference, complete with detailed experimental protocols and data presented for maximum clarity and utility.

Fundamental Structural Properties of the Indazole Core

The utility of the indazole scaffold is deeply rooted in its fundamental structural and electronic characteristics. A comprehensive understanding of its tautomerism and basicity is paramount for predicting its behavior in both biological and chemical systems.

Annular Tautomerism: The 1H- vs. 2H-Indazole Equilibrium

Indazole exists in two primary tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring: the 1H-indazole and the 2H-indazole.[4] A third, non-aromatic 3H-tautomer is extremely rare and not typically relevant in biological or synthetic contexts.[2]

-

1H-Indazole: This tautomer features a benzenoid structure and is the most thermodynamically stable and predominant form.[2][3][5] Its stability arises from its aromatic system, which contains 10 π-electrons, adhering to Hückel's rule.[2]

-

2H-Indazole: This form possesses an ortho-quinoid character and is less stable than the 1H tautomer.[2][6] The energy difference is estimated to be approximately 3.6-5.3 kcal/mol in the gas phase, favoring the 1H form.[7]

The tautomeric equilibrium is not merely a theoretical concept; it has profound implications for chemical reactivity, particularly in substitution reactions at the nitrogen atoms. The ratio of N1 to N2 functionalization is highly dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used.[8]

Caption: Annular tautomerism of the indazole scaffold.

Acidity and Basicity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The indazole nucleus contains two nitrogen atoms, one of which is pyrrole-like (N1 in the 1H-tautomer) and the other pyridine-like (N2 in the 1H-tautomer).

-

Acidity: The N-H proton of 1H-indazole is weakly acidic, with a reported pKa of approximately 14.

-

Basicity: Protonation occurs at the pyridine-like N2 atom. The pKa of the conjugate acid (indazolium ion) is approximately 1.2-1.4. This low basicity means that at physiological pH (7.4), the indazole ring is overwhelmingly in its neutral form.

Substituents on the ring can significantly alter these pKa values through inductive and resonance effects. Electron-withdrawing groups will increase the acidity of the N-H proton and decrease the basicity of the N2 atom, while electron-donating groups will have the opposite effect.

Key Physicochemical Properties in Drug Discovery

For a molecule to become a successful drug, it must possess a balanced profile of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). For indazole derivatives, solubility and lipophilicity are of primary importance.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[9] The solubility of indazole derivatives is influenced by their solid-state properties (crystal lattice energy) and their interactions with water. The planar, aromatic nature of the indazole core contributes to low intrinsic solubility, which can be modulated through the introduction of polar functional groups. For instance, strategic placement of groups capable of hydrogen bonding can disrupt crystal packing and improve solvation.[10]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that affects membrane permeability, plasma protein binding, and metabolic clearance.[11] It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water.

-

LogP: Measures the partitioning of the neutral species.

-

LogD: Measures the partitioning of all species (neutral and ionized) at a specific pH. For ionizable compounds like indazoles, LogD at pH 7.4 is more physiologically relevant.[11]

According to Lipinski's Rule of 5, a LogP value of less than 5 is generally desirable for oral bioavailability.[11] The unsubstituted 1H-indazole has a LogP of approximately 1.8. The overall lipophilicity of a derivative can be tailored by adding or removing lipophilic or hydrophilic substituents.

Representative Physicochemical Data

The following table summarizes key physicochemical properties for a selection of representative indazole-based drugs. These values illustrate how the core scaffold is decorated to achieve a drug-like property profile.

| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | pKa (Most Basic) |

| Indazole |  | 118.14 | 1.8 | Low | ~1.2 |

| Pazopanib |  | 437.5 | 3.3 | Very Low | ~6.4 |

| Axitinib |  | 386.5 | 3.1 | Insoluble | ~4.8 |

| Granisetron |  | 312.4 | 2.2 | Sparingly Soluble | ~9.9 |

Spectroscopic Characterization

Unambiguous characterization of newly synthesized indazole derivatives is essential. Standard spectroscopic techniques provide a fingerprint of the molecule's structure, substitution pattern, and purity.

-

NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The chemical shifts of the aromatic protons on the benzene ring can confirm the substitution pattern. For N-alkylated indazoles, 2D NMR techniques like HMBC are crucial for definitively assigning the regiochemistry (N1 vs. N2 substitution).[12][13]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.[13]

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. The N-H stretch of an un-substituted indazole typically appears as a broad band around 3100-3300 cm⁻¹. The disappearance of this band upon N-alkylation provides evidence of a successful reaction.[13]

-

UV-Vis Spectroscopy: The aromatic nature of the indazole core gives rise to characteristic π → π* transitions in the UV region, typically around 250-300 nm.[14]

Chemical Reactivity and Functionalization

The synthetic tractability of the indazole scaffold allows for the systematic exploration of structure-activity relationships (SAR).[1] Functionalization can occur at the nitrogen atoms or the carbon atoms of the bicyclic ring.

Caption: Key sites of reactivity on the 1H-indazole core.

N-Functionalization: The Regioselectivity Challenge

Alkylation or arylation of the indazole N-H is one of the most common modifications. However, it almost always yields a mixture of N1 and N2 regioisomers.[8] Controlling the regioselectivity is a critical challenge in synthesis.

-

Causality of Regioselectivity: The outcome is a delicate balance of factors.

-

Steric Hindrance: Bulky substituents at the C7 position sterically hinder attack at N1, thus favoring the formation of the N2 isomer.[12][15]

-

Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the adjacent nitrogen atoms.

-

Reaction Conditions: The choice of base, solvent, and electrophile plays a pivotal role. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with alkyl bromides often provides high selectivity for the N1 product, which is the thermodynamically favored isomer.[12][15] In contrast, Mitsunobu conditions can favor the N2 isomer.[12]

-

C-H Functionalization

Direct functionalization of C-H bonds is a modern, atom-economical approach to modifying the indazole core.[16]

-

C3-Position: The C3 position is the most common site for C-H functionalization. It can be halogenated, acylated, arylated, or alkylated.[17] Halogenation, particularly iodination or bromination, is a valuable first step, as the resulting 3-haloindazole can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi).[17][18]

-

Other Positions: Transition metal-catalyzed C-H activation strategies have been developed to functionalize other positions on the benzene ring, often using a directing group attached to N1 or N2.[16][19]

Experimental Protocols

The following protocols are provided as validated, step-by-step guides for determining key physicochemical properties.

Protocol for Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility.[20]

Objective: To determine the concentration of a saturated solution of an indazole derivative in equilibrium with its solid phase.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid must be visible.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

Self-Validation (Confirmation of Equilibrium): Periodically (e.g., at 24, 48, and 72 hours), stop agitation and allow the solid to settle.

-

Sampling: Carefully withdraw a small aliquot of the supernatant. Immediately filter it through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analysis: Compare the concentrations measured at different time points. Equilibrium is confirmed when consecutive measurements are identical within experimental error. The final, stable concentration is the thermodynamic solubility.

Protocol for Determination of pKa (Potentiometric Titration)

This method is highly accurate for determining the pKa of ionizable groups.[21]

Objective: To measure the pH at which a compound is 50% ionized.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the indazole derivative in a medium in which both the acidic and basic forms are soluble (e.g., water with a small amount of co-solvent if necessary). Maintain a constant ionic strength using a background electrolyte like KCl.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic proton or 0.1 M HCl for a basic site).

-

Data Collection: Record the pH value after the addition of each aliquot of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the buffer zone or the inflection point of the first derivative of the titration curve.

Protocol for Determination of LogP (HPLC Method)

This chromatographic method is faster than the traditional shake-flask method and is suitable for high-throughput screening.[22][23]

Objective: To correlate the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.

Methodology:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.

-

Isocratic Elution: Inject each standard compound and the test compound onto the column under various isocratic mobile phase conditions (e.g., 40%, 50%, 60%, 70% organic solvent). Measure the retention time (t_R) for each.

-

Calculate Capacity Factor (k): For each run, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Extrapolation: For each compound (standards and test), plot its log(k) value against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic) to find the y-intercept, which is log(k_w).

-

Analysis: Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values. Determine the LogP of the test compound by interpolating its log(k_w) value onto this calibration curve.

Caption: Workflow for LogP determination via HPLC.

Conclusion

The indazole scaffold continues to be a cornerstone of modern medicinal chemistry, offering a synthetically versatile and pharmacologically relevant framework.[2][24] A deep understanding of its fundamental properties—from the subtle interplay of tautomerism to the critical physicochemical parameters of solubility and lipophilicity—is essential for the rational design of novel therapeutic agents. The chemical reactivity of the core, particularly the challenges and opportunities in regioselective functionalization, allows for fine-tuning of molecular properties to optimize potency, selectivity, and ADME profiles. The protocols and data presented in this guide serve as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- Shaik, F. P., Kumar, A., Nayak, V. L., Kumar, C. G., & Kamal, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Qin, X., Liu, A., & Zhou, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- BenchChem Technical Support Team. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem.

- Various Authors. (2022-2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Mal, D., Guria, T., & Paul, A. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.

- Various Authors. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- Various Authors. (n.d.). Annular tautomerism of indazole.

- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Various Authors. (2025). Theoretical estimation of the annular tautomerism of indazoles.

- Chemaxon. (2022). Compound solubility measurements for early drug discovery.

- SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare.

- Various Authors. (2022-2024). C-H functionalization of 2H-indazole.

- Pawar, S. B. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- Wang, G., et al. (2020). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Schmidt am Busch, M., & Knapp, E. W. (2004). Accurate pKa determination for a heterogeneous group of organic molecules. Chemphyschem.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- Various Authors. (n.d.). Chromatographic Approaches for Measuring Log P.

- Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron.

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

- Pérez-Cruz, I., et al. (2016).

- Völgyi, G., & Orfi, L. (2013). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry.

- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.

- IJCRT.org. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. IJCRT.org.

- Various Authors. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Poplawska, M., et al. (2014). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis.

- de Oliveira, R. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

- Rodgers, M. T., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. The Journal of Physical Chemistry A.

- BenchChem Tech Support. (n.d.).

- Li, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. research.ucc.ie [research.ucc.ie]

- 16. researchgate.net [researchgate.net]

- 17. soc.chim.it [soc.chim.it]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of Methyl 3-Methyl-2H-Indazole-6-Carboxylate: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of methyl 3-methyl-2H-indazole-6-carboxylate, a heterocyclic compound representative of a class with significant therapeutic potential. While specific quantitative solubility data for this exact molecule is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational principles, predictive methodologies, and experimental protocols necessary to characterize its solubility profile in various organic solvents. By synthesizing theoretical concepts with practical, field-proven insights, this document serves as a vital resource for navigating the complexities of solubility assessment in a preclinical setting.

Introduction: The Pivotal Role of Solubility in Drug Discovery

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] this compound, as a member of this family, represents a scaffold with potential for therapeutic innovation. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor solubility being a primary cause of attrition.[2]

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, directly impacts several key aspects of drug development:

-

Bioavailability: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[3]

-

Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the API's solubility.[4]

-

Toxicology Studies: Achieving the necessary high concentrations for preclinical toxicity assessments can be hampered by low solubility.[4]

-

In Vitro Screening: Poor solubility can lead to false negatives or inconsistent results in biological assays.

Therefore, a thorough understanding and early assessment of the solubility of this compound in relevant organic solvents are paramount for a successful development program.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][5][6] This concept posits that a solute will have higher solubility in a solvent with similar physicochemical properties. The key factors governing the solubility of a compound like this compound in organic solvents include:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[2][5][7][8] The polarity of a solvent can be quantified by its dielectric constant; solvents with a high dielectric constant are considered polar.[2][7]

-

Intermolecular Forces: Dissolution involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The strength and nature of these forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) play a crucial role.[6][7]

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[6][8][9]

-

Molecular Size: Generally, as the molecular size of a solute increases, its solubility tends to decrease, as it becomes more difficult for solvent molecules to solvate the larger molecule.[8]

Predictive Approaches to Solubility Assessment

Before embarking on extensive experimental studies, predictive models can offer valuable insights into the likely solubility of a compound.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced approach than simple polarity by dividing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. By calculating or estimating the HSP for this compound and comparing them to the known HSP of various organic solvents, a ranked list of potential solvents can be generated. Group-contribution methods can be employed to estimate the HSP of a compound based on its molecular structure.[10][11][12]

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Note: These are approximate values and can vary slightly depending on the source.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method often depends on the stage of drug development, the amount of compound available, and the required throughput.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility:

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by allowing the system to reach equilibrium over a sufficient period.[1][3][4] The shake-flask method is the classic approach for measuring thermodynamic solubility.[13]

-

Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[1][3][4][14][15] Kinetic solubility values are often higher than thermodynamic solubility because they can represent the solubility of a metastable or amorphous form.[3]

For drug development, thermodynamic solubility is the more relevant parameter for formulation and biopharmaceutical assessment.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[16][17][18]

Experimental Protocol:

-

Preparation: Add an excess amount of the solid this compound to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[19]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to accurately determine the solubility in each solvent. Report the solubility in units such as mg/mL or mol/L.

Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility Determination.

High-Throughput Screening (HTS) Methods

In early drug discovery, where compound availability is limited and speed is essential, HTS methods are often employed to assess kinetic solubility.[20][21] These methods are typically automated and use microtiter plates.

-

Nephelometry/Turbidimetry: These methods rely on light scattering to detect the formation of a precipitate when a compound is added to a buffer from a DMSO stock solution.[22][23]

-

Direct UV/LC-MS Analysis: After an incubation period, the solutions are filtered, and the concentration of the dissolved compound in the filtrate is determined by UV spectroscopy or LC-MS.[14]

While HTS methods provide valuable early insights, it is important to recognize that they typically measure kinetic solubility, which may not reflect the true thermodynamic solubility.[13][21]

Data Interpretation and Application

The solubility data obtained for this compound should be compiled into a clear and concise format for easy comparison across different solvents.

Table 2: Hypothetical Solubility Profile of this compound

| Solvent | Polarity Index | Dielectric Constant | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | 1.9 | Low | To be determined |

| Toluene | 2.4 | 2.4 | Low-Medium | To be determined |

| Dichloromethane | 3.1 | 9.1 | Medium | To be determined |

| Ethyl Acetate | 4.4 | 6.0 | Medium-High | To be determined |

| Acetone | 5.1 | 20.7 | High | To be determined |

| Acetonitrile | 5.8 | 37.5 | High | To be determined |

| Ethanol | 4.3 | 24.5 | High | To be determined |

| Methanol | 5.1 | 32.7 | High | To be determined |

| DMSO | 7.2 | 46.7 | Very High | To be determined |

Note: Polarity index and dielectric constant are literature values. Predicted solubility is based on the "like dissolves like" principle and the likely polar nature of the indazole derivative.

The interpretation of this data will directly inform:

-

Solvent Selection for Chemical Reactions: Choosing an appropriate solvent for synthesis and purification steps.

-

Preclinical Formulation: Identifying suitable solvent systems for in vivo studies.

-

Crystallization Studies: Selecting solvents for optimizing the crystalline form of the API.

-

Risk Assessment: Early identification of potential developability issues related to poor solubility.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a multi-faceted approach, integrating theoretical principles with practical experimental guidance. While specific quantitative data for this molecule requires experimental determination, the methodologies and interpretive frameworks presented here offer a robust pathway for generating and utilizing this critical information.

For researchers and drug development professionals, the key takeaways are:

-

Early Assessment is Crucial: Characterize solubility as early as possible in the discovery and development pipeline.

-

Understand the "Why": Go beyond simply generating numbers; understand the physicochemical principles that govern the observed solubility.

-

Choose the Right Method for the Right Question: Differentiate between kinetic and thermodynamic solubility and select the appropriate experimental technique for the development stage.

-

Integrate Predictive and Experimental Data: Use predictive models to guide experimental design and interpret results.

By adopting this systematic and scientifically rigorous approach, the challenges posed by solubility can be effectively navigated, increasing the probability of advancing promising indazole derivatives like this compound towards clinical reality.

References

- Boruah, J., et al. (2019). Indazole: A medicinally important scaffold. Journal of Heterocyclic Chemistry, 56(6), 1679-1700.

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(30), 26356–26365.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Bighley, L. D., et al. (1996). The Shake Flask Method for Solubility Determination. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 245-268).

-

Noah Chemicals. (n.d.). Solubility and Polarity. Retrieved from [Link]

-

Chemistry Learner. (n.d.). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787.

- Zhang, Y., et al. (2023).

- Mork, T., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- Rogers, M. A., & Wolf, A. T. (2012). Harnessing Hansen solubility parameters to predict organogel formation.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Barrett, S., et al. (2022).